molecular formula C7H5N3S2 B15399284 4-(Pyrazin-2-yl)thiazole-2-thiol CAS No. 91516-40-4

4-(Pyrazin-2-yl)thiazole-2-thiol

Cat. No.: B15399284
CAS No.: 91516-40-4
M. Wt: 195.3 g/mol
InChI Key: IPEHKDOVDGJUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrazin-2-yl)thiazole-2-thiol is a heterocyclic compound featuring a thiazole ring fused with a pyrazine moiety and a thiol (-SH) functional group. These molecules are often synthesized via cyclization reactions involving thioureas or chloroacetyl chloride, as seen in thiazolo-triazino compounds .

Properties

CAS No.

91516-40-4

Molecular Formula

C7H5N3S2

Molecular Weight

195.3 g/mol

IUPAC Name

4-pyrazin-2-yl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C7H5N3S2/c11-7-10-6(4-12-7)5-3-8-1-2-9-5/h1-4H,(H,10,11)

InChI Key

IPEHKDOVDGJUFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CSC(=S)N2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Solubility : Thiol-containing compounds like 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol exhibit moderate solubility in polar solvents due to hydrogen bonding via -SH and nitrogen atoms , whereas pyrazine-thiazole hybrids may show lower solubility due to aromatic stacking.
  • Stability : Pyrazine derivatives (e.g., pyrazolo[1,5-a]pyrazines in ) demonstrate thermal stability up to 250°C, suggesting similar resilience in this compound.

Pharmacological Activity

Triazole-thiol derivatives are extensively studied for antimicrobial, antiviral, and anticancer properties . For example:

  • Antimicrobial Activity : Piperazinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate shows MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Anticancer Potential: Imidazo-thiazole derivatives (e.g., compounds 4a-j in ) inhibit tumor cell proliferation via interaction with DNA or enzyme targets.

In contrast, pyrazine-containing compounds (e.g., pyrazolo-pyrazines in ) are optimized for kinase inhibition, suggesting this compound may target similar pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.